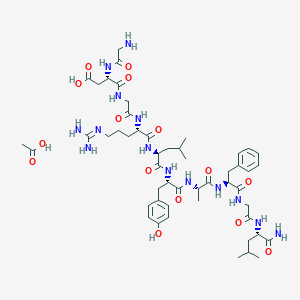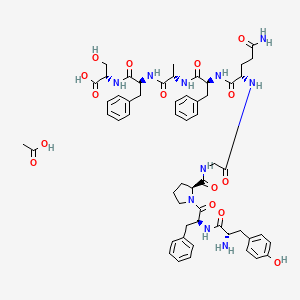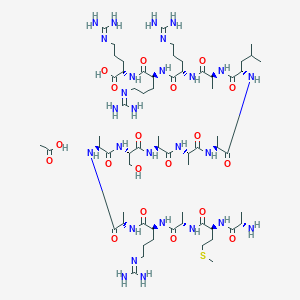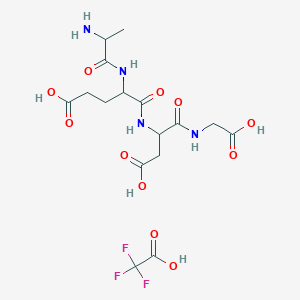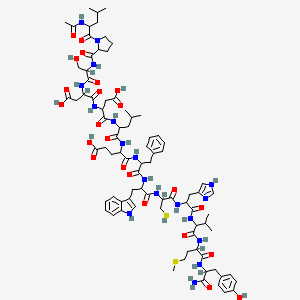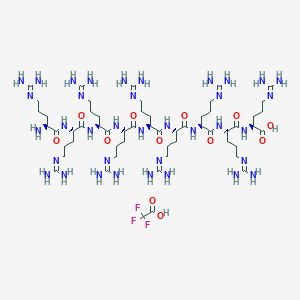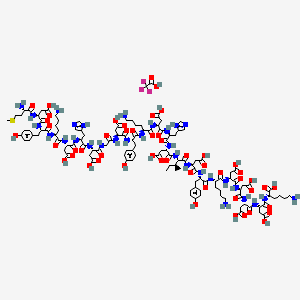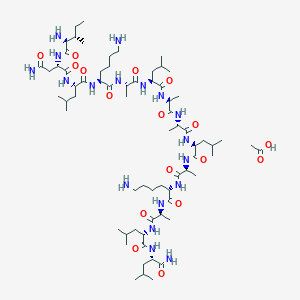
Crosstide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crosstide trifluoroacetate is a synthetic peptide substrate for Akt, a serine/threonine-specific protein kinase involved in various cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . The formal name of this compound is glycyl-L-arginyl-L-prolyl-L-arginyl-L-threonyl-L-seryl-L-seryl-L-phenylalanyl-L-alanyl-L-α-glutamyl-glycine, trifluoroacetate salt . This compound is widely used in biochemical research, particularly in studies related to kinase activity and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Crosstide trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups from the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Crosstide trifluoroacetate primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine or threonine residues by kinases such as Akt. This phosphorylation is essential for studying kinase activity and signaling pathways .
Common Reagents and Conditions
Phosphorylation: Typically involves the use of adenosine triphosphate (ATP) as the phosphate donor and specific kinases like Akt under physiological conditions (pH 7.4, 37°C).
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support and remove protecting groups.
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Crosstide trifluoroacetate is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in kinase assays to study enzyme kinetics and inhibitor screening.
Biology: To investigate signaling pathways involving Akt and other kinases.
Medicine: In the development of therapeutic agents targeting kinase-related diseases such as cancer and diabetes.
Industry: Used in the production of diagnostic kits and research reagents
Mechanism of Action
Crosstide trifluoroacetate exerts its effects by serving as a substrate for kinases, particularly Akt. The phosphorylation of Crosstide by Akt is a critical step in various signaling pathways. The molecular targets include serine and threonine residues within the peptide sequence, and the pathways involved are primarily related to cell survival, growth, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Biotin-Crosstide trifluoroacetate: A biotinylated form of Crosstide used for affinity-based assays.
Trifluoroacetic acid (TFA): A commonly used reagent in peptide synthesis and purification.
Uniqueness
Crosstide trifluoroacetate is unique due to its specific sequence that makes it an ideal substrate for Akt. This specificity allows for precise studies of Akt activity and its role in various cellular processes, distinguishing it from other peptide substrates .
Properties
Molecular Formula |
C50H78F3N17O19 |
|---|---|
Molecular Weight |
1278.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1 |
InChI Key |
KBSHTPYYPODSQM-GCBPKDEWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


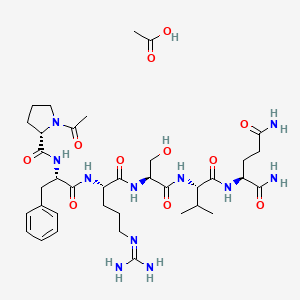
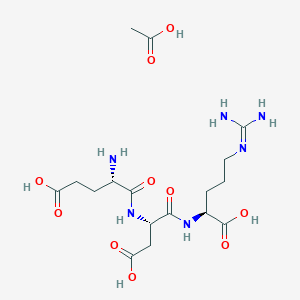
![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)
